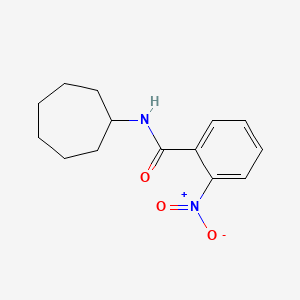

N-cycloheptyl-2-nitrobenzamide

Description

Significance of Benzamide (B126) and Nitro Aromatic Scaffolds in Modern Chemical Research

The benzamide and nitroaromatic moieties are fundamental building blocks in the landscape of organic chemistry and drug discovery. Their prevalence stems from their versatile reactivity and the unique electronic properties they impart to molecular structures.

Nitrobenzamide derivatives have a rich history in organic synthesis, primarily valued for the dual functionality they offer. The nitro group, a powerful electron-withdrawing group, has long been recognized for its ability to activate the aromatic ring, influencing the regioselectivity of various reactions. rsc.orgmdpi.com Historically, the reduction of the nitro group to an amine has been a cornerstone transformation, providing a gateway to a vast array of functionalized aniline (B41778) derivatives. This classical transformation underscores the utility of nitroaromatics as masked amines, a strategy that continues to be relevant in multistep syntheses. Furthermore, the development of methods for the synthesis of nitrobenzamides, often through the reaction of a nitro-substituted benzoyl chloride with an amine, has been a fundamental aspect of organic chemistry for decades.

N-substituted benzamides are of immense contemporary importance, serving as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. mdpi.comnih.govniscair.res.in Their amide linkage is a common feature in many pharmaceuticals. researchgate.net Modern synthetic methods have expanded the utility of N-substituted benzamides beyond their traditional roles. rsc.org They are now recognized as versatile directing groups in C-H activation and functionalization reactions, enabling the selective introduction of various substituents at positions that would be otherwise difficult to access. cam.ac.uk This has opened up new avenues for the construction of complex molecular architectures. The reaction of benzonitriles with amines to produce N-substituted benzamides after hydrolysis is another valuable synthetic route. atamankimya.com

The structural diversity achievable with benzamide chemistry is vast, owing to the wide availability of substituted benzoic acids and amines. This allows for the systematic modification of both the aromatic ring and the N-substituent, enabling the fine-tuning of a molecule's steric and electronic properties. researchgate.netresearchgate.net Key functional group transformations involving benzamides include:

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, providing access to benzylamines.

Hydrolysis: Cleavage of the amide bond can regenerate the constituent carboxylic acid and amine.

Rearrangement Reactions: Hofmann, Curtius, and Lossen rearrangements can convert benzamides into anilines.

C-H Functionalization: As mentioned, the amide group can direct the functionalization of ortho-C-H bonds. cam.ac.uk

Reductive Alkynylation: Recent advances have shown that secondary amides can undergo reductive alkynylation, showcasing the expanding repertoire of amide transformations. nih.gov

Rationale for Investigating N-Cycloheptyl-2-nitrobenzamide

The specific combination of a cycloheptyl group and a 2-nitrobenzamide (B184338) framework in this compound presents unique chemical properties that warrant detailed investigation.

The placement of the nitro group at the ortho position of the benzamide is of strategic importance. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. rsc.orgnih.gov This has several important consequences:

Increased Reactivity towards Nucleophiles: The ortho-nitro group activates the aromatic ring towards nucleophilic aromatic substitution, making the positions para and ortho to the nitro group susceptible to attack. doubtnut.com

Directing Group for C-H Functionalization: The nitro group itself can act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions, facilitating the introduction of new functional groups at the adjacent positions. researchgate.net

Modulation of Amide Bond Properties: The electronic effect of the ortho-nitro group can influence the reactivity and rotational barrier of the amide bond.

Overview of Research Gaps and Underexplored Facets Pertaining to This Specific Compound Class

The study of N-substituted 2-nitrobenzamides is primarily driven by their utility as versatile intermediates in organic synthesis. For instance, N-alkylated 2-nitrobenzamides serve as precursors for the synthesis of dibenzo[b,e] smolecule.comrsc.orgdiazepines, and N-acyl-2-nitrobenzamides are used to create 2,3-disubstituted 3H-quinazoline-4-ones. iucr.org These heterocyclic structures are of significant interest in medicinal chemistry. Research has also highlighted that modifications to the basic nitrobenzamide structure can yield compounds with potential biological activities, including anticancer and antimicrobial properties. smolecule.com

Despite this broader context, research on this compound is conspicuously absent. A significant portion of the available research has been directed towards its close analogue, N-cyclohexyl-2-nitrobenzamide. The synthesis, spectroscopic characterization, and crystal structure of the cyclohexyl derivative have been documented, revealing its crystallization in the monoclinic space group P21/n and the stabilization of its crystal packing by N–H⋯O hydrogen bonds. rsc.orgresearchgate.netresearchgate.net This foundational data for the cyclohexyl compound underscores a primary research gap: the complete lack of similar fundamental characterization for this compound.

The key underexplored facets pertaining to the N-cycloheptyl derivative and its specific compound class are detailed below:

Fundamental Physicochemical and Structural Characterization: There is no published data on the synthesis, melting point, spectroscopic analysis (NMR, IR, Mass Spectrometry), or single-crystal X-ray diffraction of this compound. While methods for synthesizing the cyclohexyl analogue exist, typically by reacting 2-nitrobenzoyl chloride with the corresponding amine, these have not been explicitly applied or adapted for the cycloheptyl variant. smolecule.com

Comparative Structural Analysis: The influence of the cycloalkyl ring size on the molecular conformation and crystal packing is a significant underexplored area. The change from a rigid chair conformation of a cyclohexyl ring to the more flexible and complex conformational landscape of a cycloheptyl ring could substantially alter intermolecular interactions, solid-state packing, and, consequently, the material's physical properties. iucr.org Studies on positional isomers of other nitrobenzamides have shown that even minor structural changes can lead to different crystal systems and packing motifs, a phenomenon that remains uninvestigated for this cycloalkyl series. mdpi.com

Biological Activity Screening: Preliminary studies on N-cyclohexyl-2-nitrobenzamide suggest potential for antimicrobial and anticancer activities. smolecule.com However, the biological profile of this compound is entirely unknown. Its increased lipophilicity and different steric profile compared to the cyclohexyl analogue could modulate its interaction with biological targets, making a comparative biological evaluation a critical research gap.

Synthetic Utility and Applications: N-substituted nitrobenzamides are valuable as building blocks for more complex molecules. ontosight.ai The potential of this compound as a precursor for novel heterocyclic systems or other advanced organic molecules has not been explored. The reactivity of its nitro group, for example, in reduction reactions to an amino group, is a common transformation that opens pathways to a variety of other compounds. google.com

Computational and Theoretical Studies: There is a lack of computational research, such as Density Functional Theory (DFT) calculations, for this compound. Such studies are valuable for predicting molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and reactivity. researchgate.net Understanding the conformational preferences of the cycloheptyl ring and its electronic influence on the nitrobenzamide core through computational methods could guide future experimental work. The effect of heteroatom substitution at the amide nitrogen is known to reduce resonance and increase pyramidalization, a structural aspect that could be quantified for this specific compound through theoretical analysis. nih.gov

The table below summarizes the identified research gaps.

| Research Area | Specific Gap for this compound |

| Synthesis & Characterization | No documented synthetic procedure or purification method. |

| Lack of basic physicochemical data (melting point, solubility). | |

| Absence of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). | |

| Structural Analysis | No single-crystal X-ray diffraction data. |

| Unknown molecular conformation and crystal packing structure. | |

| No comparative analysis on the effect of cycloalkyl ring size. | |

| Biological Evaluation | No screening for potential biological activities (e.g., antimicrobial, anticancer). |

| Unknown pharmacological or toxicological profile. | |

| Synthetic Applications | Untapped potential as a precursor for heterocyclic compounds or other complex molecules. |

| Computational Chemistry | Lack of theoretical studies (e.g., DFT) to predict geometry, reactivity, and electronic properties. |

Properties

IUPAC Name |

N-cycloheptyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(15-11-7-3-1-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h5-6,9-11H,1-4,7-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPRNLJYHPKCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of N Cycloheptyl 2 Nitrobenzamide

Classical Amidation Routes to Benzamidessmolecule.commdpi.com

The synthesis of benzamides, a cornerstone reaction in organic chemistry, is most frequently accomplished through the formation of an amide bond between a benzoic acid derivative and an amine. For N-cycloheptyl-2-nitrobenzamide, these routes involve the coupling of a 2-nitrobenzoic acid moiety with cycloheptylamine (B1194755). The primary challenge in this approach is the activation of the carboxylic acid's carbonyl group to make it sufficiently electrophilic to react with the amine nucleophile. wikipedia.org This activation is typically achieved either through the use of coupling reagents or by converting the carboxylic acid into a more reactive species, such as an acyl halide. smolecule.comorganic-chemistry.org

Condensation of 2-Nitrobenzoic Acid with Cycloheptylamineontosight.ai

The direct condensation of 2-nitrobenzoic acid with cycloheptylamine represents a straightforward approach to synthesizing this compound. This reaction forms the amide bond by creating a molecule of water as a byproduct. However, due to the relatively low reactivity of a carboxylic acid towards an amine, the reaction typically requires activating agents to proceed efficiently under mild conditions. wikipedia.orgresearchgate.net

To facilitate the condensation, various coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. wikipedia.orgresearchgate.net The reaction mechanism involves the carboxylic acid (2-nitrobenzoic acid) adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (cycloheptylamine) to form the desired amide product (this compound) and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). wikipedia.org

A common side reaction is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which terminates the reaction pathway. To suppress this and increase product yield, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide are often included. luxembourg-bio.comthermofisher.com These additives react with the O-acylisourea to form an active ester intermediate that is more stable and less prone to rearrangement, yet still highly reactive towards the amine. luxembourg-bio.com

Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective coupling agents. They react with the carboxylic acid to form an activated benzotriazolyl ester, which rapidly undergoes amidation with the amine, typically providing high yields and short reaction times. organic-chemistry.org

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example | Abbreviation | Role and Characteristics |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. Byproduct is a poorly soluble urea. wikipedia.org |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Forms an O-acylisourea intermediate. Byproduct is water-soluble, simplifying purification. luxembourg-bio.com |

| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Forms a highly reactive activated ester. Known for high efficiency and speed. organic-chemistry.org |

The success of the condensation reaction hinges on the careful optimization of several parameters to maximize yield and minimize byproduct formation. mdpi.comresearchgate.net

Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or chlorinated solvents like dichloromethane (B109758) (DCM) are commonly used as they effectively dissolve the reactants without interfering with the reaction. mdpi.commdpi.com

Temperature: Amidation reactions are often conducted at room temperature to prevent side reactions. mdpi.com However, adjusting the temperature can influence the reaction rate; lower temperatures may be used to enhance selectivity, while moderate heating can accelerate the conversion of sluggish substrates, though at the risk of increased byproduct formation. researchgate.netrsc.org

Stoichiometry: The molar ratio of reactants is carefully controlled. While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) of the amine or the coupling reagent to ensure the complete consumption of the limiting reagent, which is often the more valuable carboxylic acid. luxembourg-bio.comrsc.org The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is also standard when using the hydrochloride salt of an amine or coupling agent like EDCI. organic-chemistry.org

Table 2: Illustrative Optimization for this compound Synthesis

| Entry | Coupling System | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDCI (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DCM | 25 | 12 | 85 |

| 2 | EDCI (1.2 eq), HOBt (1.2 eq) | DIPEA (2.0 eq) | DMF | 25 | 12 | 90 |

| 3 | EDCI (1.2 eq) | DIPEA (2.0 eq) | DMF | 25 | 12 | 65 |

| 4 | HBTU (1.2 eq) | DIPEA (2.0 eq) | DMF | 0 | 2 | 88 |

| 5 | HBTU (1.2 eq) | DIPEA (2.0 eq) | DMF | 25 | 2 | 92 |

This table is a generalized representation based on established optimization principles for benzamide (B126) synthesis. mdpi.comrsc.org

After the reaction is complete, the crude product must be purified to isolate this compound. Common techniques include:

Aqueous Workup: The reaction mixture is typically washed with dilute acid, base, and brine to remove unreacted starting materials, water-soluble byproducts (like EDCI-urea), and salts.

Recrystallization: This is a highly effective method for purifying solid products. The crude material is dissolved in a hot solvent or solvent mixture (e.g., ethanol (B145695)/water) and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. smolecule.com

Chromatography: For more challenging purifications or to obtain very high purity, column chromatography is employed. utoledo.edu The crude mixture is passed through a stationary phase, typically silica (B1680970) gel, using an appropriate solvent system (eluent) to separate the components based on their polarity. smolecule.com

Acyl Halide-Amine Coupling Reactions

An alternative and often more rapid method for synthesizing this compound involves the use of an acyl halide, specifically 2-nitrobenzoyl chloride. smolecule.com This method, often referred to as acylation, is highly efficient because acyl halides are significantly more electrophilic than their corresponding carboxylic acids. thieme-connect.com The reaction proceeds quickly upon mixing 2-nitrobenzoyl chloride with cycloheptylamine, typically in the presence of a base (like triethylamine or pyridine) to scavenge the hydrogen chloride (HCl) that is generated as a byproduct. researchgate.net

While 2-nitrobenzoyl chloride can be purchased and stored, it is reactive and sensitive to moisture. To circumvent handling this reagent, it can be generated in situ from 2-nitrobenzoic acid immediately prior to the reaction with the amine. This is typically achieved by treating the 2-nitrobenzoic acid with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. Once the formation of the acyl chloride is complete, the excess halogenating agent is removed under vacuum, and the cycloheptylamine is added to the same reaction vessel to complete the synthesis in a one-pot procedure. msu.edu This approach combines the high reactivity of the acyl halide pathway with the convenience of using the more stable carboxylic acid as the starting material.

Role of Base Catalysis in Amide Bond Formation

The synthesis of this compound via the formation of an amide bond between a 2-nitrobenzoic acid derivative and cycloheptylamine is fundamentally influenced by catalysis. In this context, base catalysis plays a pivotal role. The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is often thermodynamically unfavorable at room temperature due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid is typically activated, for instance, by converting it to a more reactive acyl chloride, such as 2-nitrobenzoyl chloride.

When an acyl chloride reacts with an amine, a molecule of hydrogen chloride (HCl) is produced as a byproduct. The function of the base in this reaction is to neutralize this acidic byproduct. This neutralization is crucial for two primary reasons:

Preventing Amine Protonation: The amine reactant is itself a base and would readily react with the generated HCl to form an unreactive ammonium salt. By scavenging the HCl, an external base ensures that the primary amine remains in its nucleophilic, deprotonated state, available to react with the acyl chloride.

Commonly used bases for this purpose are non-nucleophilic tertiary amines, such as triethylamine or N,N-diisopropylethylamine (DIPEA). The selection of the base and reaction conditions is critical to optimize the yield and purity of the final this compound product.

Alternative and Advanced Synthetic Pathways

Beyond traditional methods, several advanced synthetic pathways offer improved efficiency, safety, and functional group tolerance for the synthesis of this compound.

Transition Metal-Catalyzed C-N Cross-Coupling Strategies for Amidation (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, representing a significant advancement over traditional methods. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and an amine, a process that can be adapted for amidation. The synthesis of this compound could be envisioned via the coupling of a 2-halo-nitrobenzene derivative with cycloheptylcarboxamide or, more commonly, the coupling of 2-halobenzamide with cycloheptylamine.

The general catalytic cycle involves several key steps:

Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (e.g., 2-bromonitrobenzene), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

Amine Coordination and Deprotonation: The amine (cycloheptylamine) coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed as the aryl group and the amino group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the final product.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium catalyst. Sterically hindered phosphine (B1218219) ligands, such as X-Phos, are often employed to facilitate the reductive elimination step and improve reaction rates and yields. This methodology is noted for its broad substrate scope and tolerance of various functional groups.

| Parameter | Typical Conditions for Buchwald-Hartwig Amination |

| Catalyst | Palladium sources like Pd(OAc)₂ or [Pd(NHC)(allyl)Cl] precatalysts. |

| Ligand | Sterically hindered phosphines (e.g., X-Phos, BINAP) or N-heterocyclic carbenes (NHCs). |

| Base | Strong, non-nucleophilic bases such as KOt-Bu or NaOt-Bu. |

| Solvent | Aprotic solvents like toluene (B28343) or dioxane. |

| Temperature | Typically elevated temperatures (80-110 °C), often achievable with conventional heating or microwave irradiation. |

Microwave-Assisted Synthesis Protocols for Accelerated Amidation

Microwave-assisted synthesis has emerged as a valuable technique for accelerating a wide range of chemical reactions, including amide bond formation. Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants and solvent through dielectric heating. This rapid and efficient energy transfer can lead to a significant reduction in reaction times, often from hours to minutes, and frequently results in higher product yields and purity.

For the synthesis of this compound, microwave irradiation can be applied to both classical amidation reactions and transition metal-catalyzed processes like the Buchwald-Hartwig amination. The high temperatures and pressures that can be safely achieved in a sealed microwave reactor can overcome the activation barriers of challenging reactions.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days (e.g., 10-24 hours). | Minutes to hours (e.g., 0.5-45 minutes). |

| Energy Transfer | Indirect (conduction and convection). | Direct (dielectric heating). |

| Temperature Control | Slower response, potential for thermal gradients. | Rapid response, uniform heating. |

| Yield | Often moderate to good (e.g., 50-82%). | Often good to excellent (e.g., 81-96%). |

Continuous Flow Chemistry Methodologies for Enhanced Production and Safety

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant improvements in production efficiency, safety, and scalability. In a flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and residence time.

Process intensification refers to the development of smaller, safer, and more energy-efficient production methods. Continuous flow reactors achieve this through several intrinsic advantages:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation, enabling highly exothermic reactions to be run safely at higher temperatures and concentrations than would be feasible in a large batch reactor.

Access to Novel Process Windows: Flow systems can operate safely at high temperatures and pressures, conditions that can dramatically accelerate reaction rates.

Increased Throughput: By optimizing reaction conditions for speed and running the system continuously, a small flow reactor can achieve a daily output comparable to or greater than a much larger batch reactor. This leads to a significantly higher space-time yield (the amount of product formed per unit volume per unit time).

A key advantage of flow chemistry is its ability to safely handle hazardous reactions and unstable intermediates. The small internal volume of a flow reactor means that at any given moment, only a tiny quantity of a potentially explosive or toxic intermediate exists. This intermediate is generated and immediately consumed in the next stage of the process, preventing dangerous accumulation.

This feature is particularly relevant for the synthesis of this compound due to the presence of the nitro functional group. Nitration reactions are notoriously exothermic and can pose significant safety risks in batch processing. By performing such steps in a flow reactor, the reaction can be controlled with high precision, minimizing the risk of thermal runaway. Similarly, if the synthesis involved other unstable intermediates, such as diazonium salts or azides, flow chemistry would provide a safer and more efficient means of their generation and in-situ consumption.

4 Green Chemistry Approaches in Benzamide Synthesis

The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that generate significant chemical waste, often involving stoichiometric activating agents and hazardous solvents. ucl.ac.uk In recent years, the principles of green chemistry have spurred the development of more sustainable and environmentally friendly approaches to amide bond formation, including for benzamide derivatives. sioc-journal.cnnumberanalytics.com These methods focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. numberanalytics.com While specific research on green methodologies for this compound is not extensively detailed in current literature, the general strategies developed for benzamide synthesis are directly applicable.

1 Solvent-Free Conditions and Environmentally Benign Solvents

A primary focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. ucl.ac.uk Amide synthesis has been a key area for the implementation of solvent-free reaction conditions and the use of environmentally benign solvents. tandfonline.commdpi.com

Solvent-Free Synthesis

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating solvent waste, simplifying product purification, and often increasing reaction rates. niif.huresearchgate.net Several techniques have been effectively employed for the synthesis of benzamides without a solvent:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions under solvent-free conditions. niscair.res.in This method offers rapid heating, shorter reaction times, and often leads to higher yields and product purity compared to conventional heating. niscair.res.in For instance, the synthesis of various N-(aryl)-substituted benzamides from anilines and acid chlorides has been achieved with good to excellent yields in the absence of a solvent, demonstrating a cleaner, greener technological approach. niscair.res.in

Grinding/Trituration: Mechanical grinding or trituration of reactants provides a simple, efficient, and solvent-free procedure for amide synthesis. researchgate.netscispace.com One reported method involves the trituration of a carboxylic acid and urea with boric acid as a catalyst, followed by direct heating to produce the corresponding amide in good yield. researchgate.netscispace.com This technique avoids the use of hazardous reagents like thionyl chloride and lengthy reaction times associated with conventional methods. scispace.com

Direct Condensation: The direct coupling of carboxylic acids and amines can be achieved under solvent-free conditions, often facilitated by a catalyst. niif.hu For example, thionyl chloride has been used to induce the synthesis of benzamides from benzoic acid and amines at room temperature without any organic solvent, providing good yields within a few hours. niif.hu

Environmentally Benign Solvents

When a solvent is necessary, green chemistry principles advocate for the use of non-toxic, renewable, and biodegradable alternatives to traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons. ucl.ac.ukmdpi.com

Water: Although often considered an anti-solvent for organic reactions, water can be a highly effective medium for certain amide syntheses, particularly in the presence of co-solvents that can enhance solubility. mostwiedzy.pl

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials are considered green solvent alternatives due to their low volatility and thermal stability. mdpi.comresearchgate.net They can act as both the solvent and catalyst in amidation reactions. researchgate.net For example, a Lewis acidic ionic liquid immobilized on diatomite earth has been used as a recyclable catalyst for the direct condensation of benzoic acids and amines. researchgate.net

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol or 4-formylmorpholine (4FM), which is considered a greener alternative to DMF, are being explored for their solubilizing properties in amide synthesis. mdpi.com

Table 1: Examples of Solvent-Free Benzamide Synthesis

| Reactants | Conditions | Product | Yield | Reference |

| Benzoic acid derivatives, Amines | Thionyl chloride, Room temp., 2-4 h | Substituted benzamides | Good | niif.hu |

| Anilines, Benzoyl chloride | Microwave irradiation | N-(Aryl)-substituted benzamides | Good to Excellent | niscair.res.in |

| Carboxylic acid, Urea | Boric acid catalyst, Trituration, Direct heating | Various amides | Good | researchgate.netscispace.com |

| 2-Phenyl-3,1-(4H)-benzoxazin-4-one, Substituted anilines | Keggin-type heteropolyacids, Microwave irradiation | 2-Benzoylamino-N-phenyl-benzamide derivatives | High | mdpi.com |

2 Development of Reusable and Heterogeneous Catalytic Systems

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, aiming to minimize waste and allow for catalyst recovery and reuse. ucl.ac.uk Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are particularly advantageous as they can be easily separated by filtration and reused, reducing costs and environmental impact. mdpi.comorientjchem.org

Types of Heterogeneous Catalysts for Benzamide Synthesis:

Supported Metal Catalysts: Noble and transition metals supported on solid materials like activated carbon, silica, or clays (B1170129) are effective catalysts for amidation. researchgate.netdtu.dk For example, a palladium-doped clay catalyst has been used for benzanilide (B160483) synthesis under solvent-free microwave conditions, with the catalyst being easily separated and recycled multiple times without significant loss of activity. researchgate.net Nickel(II) complexes anchored on MCM-41 have also been shown to be efficient and reusable catalysts for the synthesis of quinazolinones, which are related to benzamides. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials with high surface areas and tunable active sites, making them promising heterogeneous catalysts. mdpi.com A bimetallic Fe₂Ni-BDC MOF has been successfully used as a recyclable catalyst for the amidation of trans-β-nitrostyrene and 2-aminopyridine (B139424) to produce N-pyridinyl benzamide. mdpi.com The catalyst was reused six times with only a minor decrease in yield. mdpi.com

Solid Acid Catalysts: Various solid acid catalysts have been developed to replace corrosive and hazardous liquid acids. Sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO₃H) has been employed as a highly active, reusable, and environmentally benign catalyst for the synthesis of benzamide and quinazolinone derivatives under solvent-free conditions. orientjchem.org Similarly, Keggin-type heteropolyacids have proven to be efficient and recyclable catalysts for synthesizing benzamide derivatives under solvent-free microwave irradiation. mdpi.com

Nanocomposites: Nanomaterials often exhibit enhanced catalytic activity. An Ag-TiO₂ nanocomposite has been reported as an efficient, benign, and reusable heterogeneous catalyst for the three-component synthesis of 1-amidoalkyl-2-naphthols from aldehydes, β-naphthol, and benzamide under solvent-free conditions. bohrium.com The catalyst was recycled up to three times without a significant drop in activity. bohrium.com

The application of these heterogeneous catalytic systems aligns with the goals of green chemistry by facilitating catalyst reuse, minimizing waste streams, and often allowing for milder reaction conditions. While direct application to this compound is yet to be specifically documented, the broad success of these catalysts across a range of benzamide syntheses suggests their high potential for this specific transformation.

Table 2: Examples of Reusable and Heterogeneous Catalysts in Benzamide Synthesis

| Catalyst | Reaction | Conditions | Reusability | Reference |

| Palladium-doped clay | Benzanilide synthesis | Microwave, Solvent-free | Recycled several times | researchgate.net |

| Fe₂Ni-BDC (MOF) | Synthesis of N-(pyridin-2-yl)-benzamide | Dichloromethane, 80 °C | 6 times (77% yield) | mdpi.com |

| SBA-Pr-SO₃H (Nanoporous acid) | Synthesis of benzamide derivatives | Solvent-free, 130 °C | Reused several times | orientjchem.org |

| Keggin-type heteropolyacids | Synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives | Microwave, Solvent-free | Yes | mdpi.com |

| Ag-TiO₂ nanocomposite | Synthesis of 1-amidoalkyl-2-naphthols from benzamide | Solvent-free, 110 °C | At least 4 times | bohrium.com |

| Diatomite earth@IL/ZrCl₄ | Direct condensation of benzoic acids and amines | Ultrasonic irradiation | Yes | researchgate.net |

Chemical Reactivity and Transformational Pathways of N Cycloheptyl 2 Nitrobenzamide

Reactivity of the Nitro Group

The nitro group is a versatile functional group that serves as a precursor for various other functionalities, most notably the amino group. Its strong electron-withdrawing properties also impact the aromatic system's susceptibility to certain reactions.

The reduction of the nitro group to an amine is one of the most significant transformations for 2-nitrobenzamides. This conversion is a critical step in the synthesis of various heterocyclic compounds, such as benzodiazepinones. The resulting product, 2-amino-N-cycloheptylbenzamide, is a valuable synthetic intermediate. The choice of reducing agent is crucial to ensure the selective conversion of the nitro group without affecting the adjacent amide linkage.

Catalytic hydrogenation is a common method for the reduction of nitro groups. masterorganicchemistry.com Reagents such as palladium on carbon (Pd/C), platinum dioxide (PtO2), or Raney nickel are frequently employed. masterorganicchemistry.comgoogle.com This method involves the use of hydrogen gas, often under pressure, to achieve the reduction. masterorganicchemistry.com

However, in the context of complex nitrobenzamides, catalytic hydrogenation can lack chemoselectivity. For instance, in the reduction of a related substrate, 4-(Benzyloxy)-N-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-nitrobenzamide, using Pd/C not only reduced the nitro group but also led to the undesired reduction of a ketone functionality and the cleavage of a benzyl (B1604629) ether protecting group. rsc.org In the same study, using ruthenium on carbon (Ru/C) as the catalyst under batch conditions proved ineffective for the reduction of the nitro group, even at elevated temperatures and higher catalyst loadings. rsc.org These findings suggest that while catalytic hydrogenation is a powerful tool, its application to N-cycloheptyl-2-nitrobenzamide would require careful optimization to avoid side reactions, particularly if other reducible functional groups were present.

Table 1: Outcomes of Catalytic Hydrogenation on a Structurally Related 2-Nitrobenzamide (B184338) Derivative Source: Based on data from a study on the reduction of 4-(Benzyloxy)-N-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-nitrobenzamide. rsc.org

| Catalyst | Conditions | Outcome |

| 10% Pd/C | H₂ (balloon), MeOH, rt, 16h | Reduction of nitro and keto groups, plus debenzylation |

| 5% Ru/C | H₂ (50 psi), MeOH, rt or 60 °C | No reaction detected |

The reduction of aromatic nitro groups using metals in acidic media is a classic and reliable method. masterorganicchemistry.com Common systems include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl2) in a solvent like ethanol (B145695) can also be used for a non-aqueous, pH-neutral reduction. masterorganicchemistry.com For related N-substituted-2-nitrobenzamides, Bechamp reduction (using iron and an acid) and reduction with tin or tin(II) chloride in an acidic medium have been successfully employed to convert the nitro group to an amine. google.com

In studies on similar complex benzamides, non-catalytic metal reductions provided the desired amino compounds, albeit with varying yields. The reduction of a related 2-nitrobenzamide with iron sulfate (B86663) heptahydrate resulted in the desired product in moderate yields (53–61%). rsc.org A slight improvement was observed when using iron powder in acetic acid for one of the derivatives. rsc.org These methods are often more chemoselective than catalytic hydrogenation, avoiding the reduction of other sensitive groups. rsc.org

Table 2: Metal-Mediated Reduction of Structurally Related 2-Nitrobenzamide Derivatives Source: Based on data from a study on the reduction of various 2-nitrobenzamide precursors. rsc.org

| Reagent | Conditions | Product | Yield |

| FeSO₄·7H₂O | NH₄OH, H₂O/THF, 80 °C | Desired amino-benzodiazepinone | 53-61% |

| Fe | AcOH, 110 °C | Desired amino-benzodiazepinone | 65% |

A significant challenge in the reduction of this compound is the potential for the reducing agent to also attack the amide bond. researchgate.net Many powerful reducing agents, such as lithium aluminum hydride, are capable of reducing both nitro groups and amides. diva-portal.org Therefore, achieving chemoselectivity is paramount.

Several methods have been developed to selectively reduce nitro groups in the presence of other reactive functionalities like amides, esters, or ketones. rsc.org The use of hydrazine (B178648) hydrate, sometimes in the presence of a catalyst like Raney nickel, has been reported for the selective reduction of aromatic nitro groups while leaving an amide function intact. google.comresearchgate.net Iron-based systems, as mentioned previously, often exhibit good chemoselectivity. rsc.orgrsc.org An iron(III)-catalyzed system using triethoxysilane (B36694) as the reducing agent has been shown to be highly chemoselective for aryl nitro groups over functionalities including amides, esters, and ketones. rsc.org The choice of a mild, metal-free system, such as using tetrahydroxydiboron (B82485) in water, also provides high chemoselectivity for the reduction of aromatic nitro compounds. organic-chemistry.org

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The exact pathway can depend on the reductant and reaction conditions, but two primary mechanisms are generally considered.

Direct or Hydride Transfer Pathway: In this two-electron-step mechanism, the nitro group (Ar-NO₂) is first reduced to a nitroso derivative (Ar-N=O). nih.govrsc.org The nitroso intermediate is typically highly reactive and is rapidly reduced further to a hydroxylamine (B1172632) (Ar-NHOH). nih.gov The final step involves the reduction of the hydroxylamine to the corresponding amine (Ar-NH₂). nih.govrsc.org The reduction of the nitroso group is often much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Radical Pathway: This mechanism involves a series of single-electron transfers. The nitro group first accepts an electron to form a nitro anion radical. nih.gov Subsequent steps proceed through the nitroso and hydronitroxide radical species to form the hydroxylamine, which is then reduced to the final amine. nih.gov

In both pathways, the N-hydroxylamino-benzamide is a key intermediate. nih.gov Under certain conditions, this intermediate can be stable, but it is generally converted to the amine in the final stage of the reduction.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgbyjus.com The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgpressbooks.pub

For this compound, the aromatic ring is activated by the ortho-nitro group. However, the molecule lacks a conventional leaving group (like a halide) on the ring. byjus.com Direct displacement of the nitro group itself by a nucleophile is not a typical SNAr pathway. SNAr reactions on nitro-aromatics almost always involve the displacement of a different substituent, such as a halogen, which is activated by the nitro group. vulcanchem.com Therefore, this compound itself is not expected to readily undergo SNAr at the nitro-bearing carbon. If, however, a good leaving group like chlorine or bromine were present at a position activated by the nitro group (e.g., at the 6-position), then an SNAr reaction would become a feasible transformation. wikipedia.orgbyjus.com

Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Carbon (if activated)

Scope of Nucleophiles for Displacement Reactions

The electron-deficient nature of the aromatic ring in this compound allows it to react with a diverse range of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. While specific studies on this exact molecule are limited, the reactivity of analogous 2-nitroaryl systems provides a clear indication of the expected scope. The reaction generally requires an electron-withdrawing group, such as the nitro group, to be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. nih.govcdnsciencepub.com

Common classes of nucleophiles that successfully participate in these reactions include:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide, ethoxide) are common reactants, leading to the formation of aryl ethers. cdnsciencepub.com

Sulfur Nucleophiles: Thiolates (e.g., thiophenolates) are highly effective nucleophiles in SNAr reactions, yielding aryl sulfides. nih.gov

Nitrogen Nucleophiles: Both neutral amines and their anionic counterparts (amides) can act as nucleophiles, resulting in the formation of substituted anilines or diarylamines. nih.gov

Carbon Nucleophiles: Stabilized carbanions, such as those derived from active methylene (B1212753) compounds, can also displace leaving groups on nitro-activated rings. researchcommons.org

Oximes: In some cases, oximes have been shown to act as effective nucleophiles in denitrative hydroxylation reactions of nitroarenes. acs.org

The following table summarizes the expected SNAr reactions based on the reactivity of similar nitroarenes.

| Nucleophile Class | Example Nucleophile | Expected Product Type |

| Oxygen | Sodium Methoxide (NaOCH₃) | 2-alkoxy-benzamide |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-thioaryl-benzamide |

| Nitrogen | Ammonia (NH₃), Piperidine | 2-amino-benzamide, 2-piperidino-benzamide |

| Carbon | Malonate Esters | 2-dialkylmalonyl-benzamide |

Computational Elucidation of SNAr Mechanisms

Computational studies have provided significant insight into the mechanism of nucleophilic aromatic substitution on nitroarenes. researchgate.net The generally accepted pathway is a two-step addition-elimination mechanism (SNAr). cdnsciencepub.com

The key steps are:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom on the aromatic ring that bears a leaving group. This is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. cdnsciencepub.com The strong electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

Computational models, often employing Density Functional Theory (DFT), have confirmed this pathway. researchgate.net Studies on model nitroarenes show that the initial addition of a nucleophile to form a σ-adduct is the kinetically significant event. nih.gov Furthermore, theoretical calculations have explored the competition between the classic SNAr reaction (substitution of a leaving group like a halide) and vicarious nucleophilic substitution (SNArH, substitution of a hydrogen atom). These studies indicate that the formation of the σH adduct (attack at a C-H bond) can be kinetically faster than the formation of the σX adduct (attack at a C-X bond), but the classic SNAr reaction often becomes the thermodynamically favored pathway. nih.govresearchgate.net For a substrate like this compound, which lacks a traditional halide leaving group, reactions would likely proceed via displacement of the nitro group or through an SNArH mechanism.

Reactivity of the Amide Functionality

The amide group in this compound possesses its own distinct reactivity, primarily centered on hydrolysis and substitution at the amide nitrogen.

Hydrolysis Reactions (Acidic and Basic Conditions)

Amide hydrolysis, the cleavage of the C-N bond to yield a carboxylic acid and an amine, is a fundamental reaction. organic-chemistry.org This process can be catalyzed by either acid or base, though it typically requires heating. organic-chemistry.org For this compound, hydrolysis would yield 2-nitrobenzoic acid and cycloheptylamine (B1194755).

Under acidic conditions , the reaction is initiated by the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. youtube.com

Under basic conditions , the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the amide anion, which subsequently deprotonates the newly formed carboxylic acid. organic-chemistry.org

Kinetic studies on the hydrolysis of substituted benzamides have shown that the reaction rates are significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis, particularly under acidic conditions.

A study by Leisten on the hydrolysis of substituted benzamides in concentrated perchloric acid demonstrated this effect clearly. mdpi.com The presence of a para-nitro group resulted in a significantly faster hydrolysis rate compared to unsubstituted benzamide (B126). It is expected that the ortho-nitro group in this compound would similarly accelerate the cleavage of the amide bond.

The following table presents representative kinetic data for the acid-catalyzed hydrolysis of related benzamides, illustrating the impact of electronic effects.

| Compound | Relative Rate of Hydrolysis (in 7.19 M HClO₄ at 95 °C) | Activating/Deactivating Effect |

| p-Nitrobenzamide | 1.40 hr⁻¹ | Activating |

| Benzamide | 0.228 hr⁻¹ | Reference |

| p-Toluamide | 0.129 hr⁻¹ | Deactivating |

| Data sourced from a study on substituted benzamides and is illustrative of the expected trend. mdpi.com |

Conversely, studies on base-catalyzed hydrolysis have shown that amides with pyramidalized nitrogen atoms, found in some bicyclic systems, can exhibit unexpected resistance to cleavage due to stereoelectronic effects that hinder the formation of the tetrahedral intermediate. organic-chemistry.org While the cycloheptyl group does not impose such rigid constraints, its steric bulk may influence reaction kinetics compared to smaller N-alkyl substituents.

Given that amide hydrolysis is often a slow process, various catalysts have been developed to accelerate the reaction under milder conditions.

Strong Acids and Bases: The most common accelerants are strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH), which function as described above. organic-chemistry.orgacs.org

Ion-Exchange Resins: Acidic ion-exchange resins, such as Purolite C-100, have been shown to be effective catalysts for amide hydrolysis, in some cases proving more efficient than an equivalent concentration of a mineral acid like HCl. acs.org

Metal Oxides: Mixed oxides, such as Bi₂O₃-MoO₃, have been studied for the catalytic hydrolysis of benzamide, indicating that heterogeneous catalysts can be employed for this transformation.

Zwitterionic Catalysts: For reactions under neutral conditions, specialized catalysts have been developed. For example, a zwitterionic imidazolium (B1220033) thiolate has been shown to catalyze both the hydrolysis and formation of amides near neutral pH, mimicking the action of cysteine protease enzymes.

N-Alkylation and N-Acylation Reactions

The amide nitrogen in this compound is a nucleophile, albeit a weak one, and can undergo alkylation and acylation reactions. These transformations typically require the deprotonation of the amide N-H with a base to form a more nucleophilic amidate anion.

N-Alkylation involves the introduction of an alkyl group onto the amide nitrogen. Modern methods often utilize a "borrowing hydrogen" or "hydrogen auto-transfer" approach, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst.

Cobalt Catalysis: Cobalt nanoparticles supported on carbon have been used for the N-alkylation of benzamides with various alcohols in the presence of a base like KOH.

Palladium Catalysis: Palladium(II) pincer complexes are also effective catalysts for the N-alkylation of benzamides and sulfonamides with alcohols, typically using a base such as Cs₂CO₃.

Microwave-Assisted PTC: A rapid, solvent-free method for N-alkylation involves the use of microwave irradiation under phase-transfer catalysis (PTC) conditions with a mixture of KOH and K₂CO₃.

N-Acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This reaction is synthetically useful but can be challenging. A highly effective method employs N-acylbenzotriazoles as neutral, stable, and efficient acylating reagents. The N-acylbenzotriazole, prepared from a carboxylic acid, reacts readily with the primary or secondary amide to yield the N-acylated product under neutral conditions, avoiding the need for harsh reagents like acyl chlorides.

Intramolecular Cyclization Reactions Involving the Amide Nitrogen

The amide nitrogen in this compound, while generally stable due to resonance delocalization, can participate in intramolecular cyclization reactions under specific conditions. These reactions typically require activation of either the amide itself or another part of the molecule to facilitate the ring-forming process.

One of the most significant pathways to intramolecular cyclization involving the amide nitrogen is initiated by the reduction of the ortho-nitro group. The transformation of the nitro group into an amino group introduces a nucleophilic center in close proximity to the amide carbonyl. This setup is ripe for an intramolecular nucleophilic attack of the newly formed aniline (B41778) nitrogen onto the amide carbonyl carbon. This process, often acid- or base-catalyzed, leads to the formation of a six-membered heterocyclic ring, specifically a dihydroquinazolinone derivative. The subsequent elimination of a water molecule results in the aromatic quinazolinone.

The reactivity at the amide nitrogen can be influenced by the nature of the N-substituent. mdpi.com In the case of this compound, the bulky cycloheptyl group may sterically hinder certain intermolecular reactions, thereby favoring intramolecular pathways.

| Reaction Type | Key Transformation | Resulting Heterocycle |

| Reductive Cyclization | Reduction of nitro group to amino group, followed by intramolecular attack on amide carbonyl | Quinazolinone |

Reactivity of the Aromatic Ring and Ortho-Substitutions

The reactivity of the benzene (B151609) ring in this compound is profoundly influenced by the electronic properties of its two substituents: the deactivating nitro group and the activating N-cycloheptylamido group. iwu.edu The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. Conversely, the amide group is an activating group that directs electrophiles to the ortho and para positions. The interplay of these opposing effects governs the regioselectivity of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS) reactions, the outcome of the substitution on the this compound ring is a result of the competing directing effects of the nitro and amide groups. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com

The N-cycloheptylamido group is an ortho, para-director, meaning it activates the positions ortho and para to itself (C3 and C5). The nitro group is a meta-director, deactivating the ring and directing incoming groups to the positions meta to itself (C4 and C6). The positions are numbered starting from the carbon bearing the amide group as C1.

| Substituent | Electronic Effect | Directing Effect |

| -NO2 | Electron-withdrawing (deactivating) | meta |

| -CONH-cycloheptyl | Electron-donating (activating) | ortho, para |

Ortho-Directed Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

The amide functionality is one of the most effective DMGs. wikipedia.org In this compound, the amide group can direct the lithiation to the C3 position. The process would involve the coordination of a strong base, such as n-butyllithium, to the carbonyl oxygen of the amide. This brings the base in close proximity to the C3 proton, leading to its selective abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a new substituent specifically at the C3 position.

However, the presence of the nitro group poses a significant challenge for DoM, as nitro groups can react with the highly nucleophilic organolithium reagents. This may lead to side reactions and a decrease in the yield of the desired ortho-functionalized product. Careful control of reaction conditions, such as using lower temperatures and specific lithium amide bases, might be necessary to achieve the desired transformation. uwindsor.ca

Cascade and Rearrangement Reactions Involving Nitro and Amide Groups

The proximate arrangement of the nitro and amide groups in this compound provides a platform for a variety of cascade and rearrangement reactions, often leading to the formation of complex heterocyclic structures. acs.org20.210.105researchgate.netwiley-vch.de These reactions are typically initiated by a transformation of one of the functional groups, which then triggers a sequence of intramolecular events.

Rearrangement reactions such as the Hofmann or Curtius rearrangement can also be envisioned. iwu.eduresearchgate.net For instance, the Hofmann rearrangement of the amide would lead to an aminobenzamide derivative, which could undergo further cyclization.

A key transformation of this compound is its conversion into quinazolinone derivatives. growingscience.comrsc.orgnih.govresearchgate.net This is typically achieved through a one-pot reaction involving the reduction of the nitro group to an amine, followed by cyclization. For example, reacting this compound with an alcohol in the presence of a palladium catalyst can lead to the formation of 2-substituted quinazolin-4(3H)-ones. rsc.orgnih.gov The reaction proceeds through a cascade of events: oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, condensation of the amine and aldehyde to an imine, and subsequent intramolecular cyclization and dehydrogenation. rsc.orgnih.gov

The synthesis of benzodiazepinones from 2-nitrobenzamides is also a well-established route. arkat-usa.orgresearchgate.net This typically involves the reaction of the 2-nitrobenzoic acid precursor with an α-amino acid or its derivative. In the context of this compound, a similar strategy could be employed by first hydrolyzing the amide to 2-nitrobenzoic acid, followed by coupling with an appropriate amino compound and subsequent reductive cyclization.

Intramolecular cyclocondensation reactions of this compound and its derivatives offer a versatile route to various heterocyclic systems. The reduction of the nitro group is a common initiating step. When the resulting 2-aminobenzamide (B116534) derivative is treated with a suitable one-carbon synthon, such as an orthoester, a cyclocondensation reaction can occur to form a quinazolinone. nih.gov

For example, the reaction of 2-amino-N-cycloheptylbenzamide (obtained from the reduction of this compound) with triethyl orthoformate would lead to the formation of N-cycloheptylquinazolin-4-one. The mechanism involves the formation of an intermediate amidine from the reaction of the aniline with the orthoester, followed by intramolecular cyclization with the elimination of ethanol.

| Starting Material | Reagents | Key Intermediate | Final Product |

| This compound | 1. Reducing agent (e.g., SnCl2, H2/Pd) 2. Triethyl orthoformate | 2-Amino-N-cycloheptylbenzamide | N-Cycloheptylquinazolin-4-one |

| This compound | Alcohol, Pd catalyst | 2-Amino-N-cycloheptylbenzamide and Aldehyde | 2-Alkyl/Aryl-N-cycloheptylquinazolin-4-one |

This compound as a Synthetic Intermediate

This compound is a member of the N-substituted-2-nitrobenzamide class of compounds, which are recognized for their utility as versatile intermediates in organic synthesis. The unique arrangement of the amide and nitro functional groups on the aromatic ring allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. The cycloheptyl group introduces specific steric and lipophilic properties that can influence the reactivity of the molecule and the characteristics of the resulting derivatives.

The primary utility of this compound as a synthetic intermediate stems from the reactivity of the 2-nitrobenzamide scaffold. This scaffold serves as a linchpin for the synthesis of various heterocyclic systems and other elaborate organic molecules. Key to its synthetic potential is the strategic positioning of the nitro group ortho to the amide functionality, which facilitates intramolecular cyclization reactions following the reduction of the nitro group.

The 2-nitrobenzamide core is a well-established precursor for a variety of heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. The most common synthetic strategy involves the reduction of the ortho-nitro group to an amino group, which then acts as a nucleophile in a subsequent intramolecular cyclization reaction with the adjacent amide moiety. This transformation typically leads to the formation of fused heterocyclic systems.

For instance, the reduction of N-substituted-2-nitrobenzamides is a key step in the synthesis of quinazolinones. While specific studies on this compound are not extensively documented, the general transformation is well-established for analogous compounds. The process involves the reduction of the nitro group, often using reagents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation, to form the corresponding 2-aminobenzamide. This intermediate can then undergo cyclization to yield a dihydroquinazolinone, which can be further modified. This pathway highlights the potential of this compound to generate diverse molecular scaffolds.

The cycloheptyl substituent can play a significant role in modulating the properties of the resulting scaffolds, influencing factors such as solubility, lipophilicity, and conformational flexibility. These characteristics are critical in the design of bioactive molecules and functional materials. The ability to generate a variety of scaffolds from a single precursor underscores the importance of this compound in creating libraries of compounds for screening and development.

The chemical structure of this compound offers multiple sites for derivatization, allowing for extensive scaffold modification. The primary reactive sites are the nitro group, the amide linkage, and the aromatic ring. Strategic manipulation of these functional groups can lead to a wide array of derivatives with tailored properties.

Reduction of the Nitro Group: The most significant transformation of this compound is the reduction of the nitro group to an amine. This reaction is a gateway to a multitude of further derivatizations. The resulting 2-amino-N-cycloheptylbenzamide is a key intermediate for synthesizing heterocyclic compounds like quinazolinones and benzodiazepines through cyclization reactions. A variety of reducing agents can be employed for this purpose, each offering different levels of selectivity and compatibility with other functional groups.

Reactions of the Amide Group: The amide bond in this compound is generally stable but can be subjected to hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and cycloheptylamine. More synthetically useful transformations involve modifications that maintain the core structure while introducing new functionalities.

Aromatic Ring Substitution: The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the nitro group (meta-directing) and the amide group (ortho, para-directing) can lead to complex substitution patterns. However, the strong deactivating nature of the nitro group generally makes electrophilic substitution challenging. Nucleophilic aromatic substitution, while less common, may be possible under specific conditions, potentially allowing for the displacement of the nitro group.

The following table summarizes potential derivatization strategies for this compound based on known reactions for analogous compounds:

| Transformation | Reagents and Conditions | Product Type |

| Nitro Group Reduction | ||

| Fe / Acetic Acid | 2-Amino-N-cycloheptylbenzamide | |

| SnCl₂ / HCl | 2-Amino-N-cycloheptylbenzamide | |

| H₂, Pd/C | 2-Amino-N-cycloheptylbenzamide | |

| Cyclization (post-reduction) | ||

| Heat or Acid/Base Catalyst | Dihydroquinazolinone derivative | |

| Amide Hydrolysis | ||

| H₃O⁺ / Heat | 2-Nitrobenzoic acid + Cycloheptylamine | |

| NaOH / H₂O, Heat | 2-Nitrobenzoate + Cycloheptylamine |

These derivatization strategies demonstrate the synthetic flexibility of this compound, establishing it as a valuable intermediate for generating diverse and complex molecular structures for various applications in chemical research and development.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of N Cycloheptyl 2 Nitrobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like N-cycloheptyl-2-nitrobenzamide. It provides detailed information about the atomic framework, connectivity, and dynamic processes.

High-Resolution 1D NMR (¹H, ¹³C) for Backbone Characterization

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for characterizing the primary structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons of the 2-nitrobenzoyl group, the amide proton (N-H), and the aliphatic protons of the cycloheptyl ring. The aromatic region typically displays complex multiplets due to proton-proton coupling. The amide proton is expected to appear as a broad singlet or a doublet, with its chemical shift being sensitive to solvent and temperature. The cycloheptyl protons would present as a series of broad, overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons (including the carbon attached to the nitro group), and the aliphatic carbons of the cycloheptyl ring. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is typically observed significantly downfield. rsc.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds such as 2-nitrobenzamide (B184338) and N-cyclohexylbenzamides. rsc.orgmuthayammal.inresearchgate.netresearchgate.net

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.4 - 8.2 (multiplet) | 124.0 - 135.0 |

| Aromatic C-NO₂ | - | ~145.0 |

| Aromatic C-C=O | - | ~133.0 |

| Amide C=O | - | ~168.0 |

| Amide NH | 6.0 - 8.5 (broad singlet/doublet) | - |

| Cycloheptyl CH-N | 3.8 - 4.2 (multiplet) | 48.0 - 52.0 |

| Cycloheptyl CH₂ | 1.2 - 2.0 (multiplet) | 24.0 - 35.0 |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the detailed connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic ring and within the cycloheptyl ring, helping to trace the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. wikipedia.org This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This experiment is vital for determining the molecule's preferred conformation and stereochemistry. For instance, NOESY could reveal correlations between the amide proton and specific protons on the cycloheptyl ring, providing insight into the orientation of the cycloheptyl group relative to the benzamide (B126) moiety.

Solid-State NMR for Polymorphic Studies and Amide Dynamics

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. For a compound like this compound, which may exist in different crystalline forms (polymorphs), ssNMR is an invaluable tool. nih.govlincoln.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR can distinguish between polymorphs, as the different crystal packing arrangements result in distinct chemical shifts for the carbon atoms. rsc.org Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotational dynamics of the amide group or subtle conformational adjustments of the cycloheptyl ring within the crystal lattice. rsc.org

Dynamic NMR for Conformational Exchange Analysis, particularly of the Cycloheptyl Ring

Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study molecular processes that occur on the NMR timescale (microseconds to seconds). libretexts.org The seven-membered cycloheptyl ring is highly flexible and can undergo conformational exchange between various chair and boat forms. nih.gov

By using variable-temperature NMR experiments, it is possible to study this dynamic behavior. At high temperatures, the ring inversion may be rapid, leading to averaged, sharp NMR signals for the cycloheptyl protons. As the temperature is lowered, the rate of exchange decreases. Eventually, the individual signals for the protons in different conformational environments may be resolved, a point known as the coalescence temperature. From this data, the activation energy barrier for the conformational exchange process, such as ring inversion, can be calculated, providing quantitative insight into the flexibility of the cycloheptyl moiety. nih.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FTIR, probes the vibrational modes of a molecule. It is particularly effective for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within this compound based on their characteristic absorption of infrared radiation. muthayammal.in The FTIR spectrum would provide clear evidence for the presence of the amide and nitro groups, as well as the aromatic and aliphatic components of the molecule.

Key expected vibrational bands include:

Amide Group: A sharp band for the N-H stretch, a strong absorption for the C=O stretch (Amide I band), and another for the N-H bend coupled with C-N stretching (Amide II band).

Nitro Group: Two strong and distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. researchgate.net

Aromatic Ring: Bands for aromatic C-H stretching and C=C ring stretching.

Cycloheptyl Group: Bands corresponding to aliphatic C-H stretching.

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on data from 2-nitrobenzamide and related nitroaromatic compounds. muthayammal.inresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3400 - 3200 | Medium-Strong |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Cycloheptyl Ring | 2950 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Amide | 1570 - 1510 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1570 - 1500 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| NO₂ Symmetric Stretch | Nitro Group | 1370 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. This distinction allows for the observation of symmetric vibrations and certain skeletal modes that may be weak or absent in an IR spectrum.

In the analysis of this compound, the Raman spectrum is expected to be characterized by several key vibrational modes. The addition of the cycloheptyl group introduces a series of aliphatic C-H stretching and bending vibrations. Theoretical and experimental studies on the related compound, o-nitrobenzamide, provide a basis for assigning the primary vibrational frequencies. muthayammal.in The N-H stretching vibration, typically strong in IR, may appear as a weaker band in the Raman spectrum. Conversely, the symmetric stretching of the nitro (NO₂) group and the aromatic ring breathing modes often produce strong, characteristic Raman signals.

Key expected vibrational assignments for this compound are detailed in the table below, based on data from analogous compounds. muthayammal.in

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Amide N-H stretching vibration. |

| Aromatic C-H Stretch | 3000-3100 | C-H stretching within the benzene ring. |

| Aliphatic C-H Stretch | 2850-2960 | Symmetric and asymmetric C-H stretching of the cycloheptyl CH₂ groups. |

| C=O Stretch (Amide I) | 1640-1680 | Carbonyl stretching, a strong band in both IR and Raman. |

| N-H Bend (Amide II) | 1550-1620 | In-plane N-H bending coupled with C-N stretching. |

| NO₂ Asymmetric Stretch | 1520-1560 | Asymmetric stretching of the nitro group. |

| Aromatic C=C Stretch | 1450-1600 | Skeletal vibrations of the benzene ring. |

| NO₂ Symmetric Stretch | 1340-1370 | Symmetric stretching of the nitro group, typically a very strong Raman band. |

| C-N Stretch | 1200-1300 | Stretching of the amide C-N bond. |

The FT-Raman spectrum of o-nitrobenzamide has been recorded using an Nd:YAG laser source operating at 1.064 µm. muthayammal.in A similar approach for this compound would enable a detailed and complementary analysis of its vibrational structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. mzcloud.orguni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (C₁₄H₁₈N₂O₃), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with an Orbitrap or time-of-flight (TOF) analyzer, would be used to confirm the elemental composition. thermofisher.com The experimentally measured mass would be compared against the theoretical value, providing definitive confirmation of the compound's chemical formula. Predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₄H₁₉N₂O₃]⁺ | 263.1390 |

| [M+Na]⁺ | [C₁₄H₁₈N₂O₃Na]⁺ | 285.1209 |

| [M+K]⁺ | [C₁₄H₁₈N₂O₃K]⁺ | 301.0949 |

| [M-H]⁻ | [C₁₄H₁₇N₂O₃]⁻ | 261.1245 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation